REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([CH:6]=O)=[CH:2]1.[CH2:8]([O:10][C:11](=[O:16])[CH2:12]C(O)=O)[CH3:9].C([O-])(=O)C.[NH4+:21]>C(O)(C)C>[NH2:21][CH:6]([C:3]1[CH:4]=[CH:5][O:1][CH:2]=1)[CH2:12][C:11]([O:10][CH2:8][CH3:9])=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C=O
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)O)=O
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux under nitrogen
|
Type
|
CUSTOM
|
Details
|
the excess solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the semi-solid was treated with H2O (250 ml)
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with CH2Cl2 (2×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with CH2Cl2 (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the excess solvent was removed under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)OCC)C1=COC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |